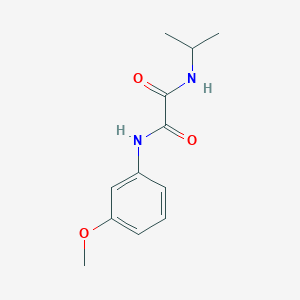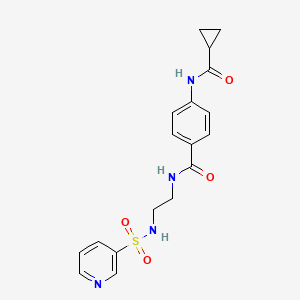![molecular formula C21H17ClFN7O B2773999 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 920228-64-4](/img/structure/B2773999.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic molecule. It features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine and its derivatives have been found to have diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity .
Aplicaciones Científicas De Investigación
Antagonist Activity in Serotonin Receptors
(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone and its derivatives have been studied for their activity as 5-HT2 (serotonin) receptor antagonists. Watanabe et al. (1992) synthesized a series of related compounds demonstrating potent 5-HT2 antagonist activity, surpassing that of known antagonists like ritanserin, without exhibiting alpha 1 antagonist activity (Watanabe et al., 1992).
Antimicrobial Properties
The antimicrobial activities of derivatives of this compound have been a subject of interest. Bektaş et al. (2010) synthesized novel derivatives exhibiting good to moderate antimicrobial activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).
Synthesis and Characterization for Medicinal Application
A range of studies have focused on the synthesis and characterization of this compound's derivatives for potential medicinal applications. For instance, Kumara et al. (2013) synthesized derivatives with varying degrees of antimicrobial activity, indicating a potential for therapeutic use in treating microbial infections (Kumara et al., 2013).
Anticancer Properties
The anticancer potential of these derivatives has also been explored. Zhang et al. (2007) synthesized a series of triazolopyrimidines, demonstrating their ability to inhibit tubulin polymerization in vitro and overcome resistance in multidrug-resistant cancer cell lines (Zhang et al., 2007).
Antituberculosis Activity
Furthermore, the synthesized derivatives of this compound have shown promise in antituberculosis studies. Mallikarjuna et al. (2014) reported the synthesis of derivatives with significant antituberculosis and anticancer activity, indicating a dual therapeutic potential (Mallikarjuna et al., 2014).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its anticancer potential, detailed study of its mechanism of action, and development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Further studies could also focus on its synthesis, physical and chemical properties, and safety profile.
Propiedades
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-15-3-7-17(8-4-15)30-20-18(26-27-30)19(24-13-25-20)28-9-11-29(12-10-28)21(31)14-1-5-16(23)6-2-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRTTJMJVTQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)
![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)
![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)


![Tert-butyl 4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2773926.png)

![Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate](/img/structure/B2773930.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)

![1-(5-fluoro-6-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2773934.png)

![3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2773939.png)